6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Description
This compound is a hydrobromide salt of a triazolothiadiazine derivative, characterized by a 4-nitrophenyl group at the C-6 position and a p-tolyl (4-methylphenyl) group at the C-3 position of the triazolothiadiazine core. The hydrobromide counterion improves solubility and crystallinity, making it advantageous for pharmaceutical formulations .
Properties
IUPAC Name |
3-(4-methylphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S.BrH/c1-11-2-4-13(5-3-11)16-18-19-17-21(16)20-15(10-25-17)12-6-8-14(9-7-12)22(23)24;/h2-9H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEIXYHPJYHLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a compound belonging to the triazolo-thiadiazine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₃N₄O₂S
- Molecular Weight : 293.34 g/mol
- CAS Number : 569296-22-6
The presence of both nitrophenyl and p-tolyl groups contributes to its unique chemical reactivity and biological activity.
Anticancer Activity
Research indicates that compounds in the triazolo-thiadiazine class exhibit significant anticancer properties. For instance, studies have shown that related triazolo-thiadiazoles can inhibit cancer cell proliferation effectively.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumor growth and metastasis. Specifically, compounds have been shown to inhibit heparanase activity, which is crucial for cancer cell invasion and metastasis.
Inhibition of Enzymatic Activity
The compound's ability to inhibit enzymes such as heparanase has been a focal point in several studies:
- Heparanase Inhibition : Heparanase is an enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix (ECM), facilitating cancer metastasis. Compounds with similar structures have shown promising results in inhibiting heparanase activity.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated against various cancer cell lines:
- Cell Lines Tested : Commonly tested lines include HEPG-2 (liver cancer) and MCF-7 (breast cancer).
- Results : The IC₅₀ values for related compounds ranged from 12.9 to 48.7 µg/mL, showcasing significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Data Tables
| Compound Name | IC₅₀ (µg/mL) | Target Enzyme | Cancer Cell Line Tested |
|---|---|---|---|
| 6-(4-Nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide | TBD | Heparanase | HEPG-2, MCF-7 |
| Compound A | 3 | Heparanase | HEPG-2 |
| Compound B | 12.5 | Heparanase | MCF-7 |
Case Studies
- Heparanase Inhibitory Effects :
- Antitumor Efficacy in Animal Models :
Scientific Research Applications
Biological Activities
Research has demonstrated that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, particularly against Candida albicans, showing promising results in inhibiting fungal growth .
- Analgesic and Anti-inflammatory Effects : Several studies highlight the analgesic and anti-inflammatory potential of triazolo-thiadiazine derivatives. These compounds have been tested in various models to assess pain relief and inflammation reduction .
- Nematicidal Activity : The nematicidal properties of these compounds have been explored, demonstrating effectiveness against plant-parasitic nematodes such as Meloidogyne incognita .
Synthesis and Characterization
The synthesis of 6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves multi-step reactions that include cyclization processes and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies have documented the applications of triazolo-thiadiazine derivatives:
- Antimicrobial Evaluation : A series of synthesized triazolo-thiadiazines were tested for antimicrobial activity using standard methods such as disk diffusion and broth microdilution assays. Results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than those of standard antibiotics .
- In Vivo Analgesic Studies : Animal models were utilized to assess the analgesic effects of selected derivatives. Behavioral tests indicated a significant reduction in pain response compared to control groups .
- Nematicidal Activity Trials : Field trials demonstrated that specific formulations containing these compounds effectively reduced nematode populations in agricultural settings, leading to improved crop yields .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on molecular formula.
Key Observations :
- Electron Effects : The 4-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in ) and halogens (e.g., bromine in ). Nitro groups may enhance binding to electron-rich enzyme pockets, as seen in PDE4 inhibitors .
- Salt Form : The hydrobromide salt likely offers superior aqueous solubility over neutral analogs (e.g., compounds), critical for bioavailability .
Anticancer Activity
- Compound 113h (), with a p-chlorophenyl group at C-6, showed 45.44% mean growth inhibition across NCI-60 cancer cell lines. The target compound’s nitro group may exhibit different potency due to altered electronic interactions .
- Triazolothiadiazines with pyrazolyl substituents () demonstrated antiproliferative effects against breast cancer cells (MCF-7, MDA-MB-231). The target’s p-tolyl group could modulate similar pathways but with distinct SAR .
Antimicrobial Activity
- Compounds 128d, 128i, 128h () with methylsulfonyl benzyl groups showed MIC values of 1.56–3.125 mg/mL against E. coli and P. aeruginosa. The target’s nitro group may reduce antibacterial efficacy compared to sulfonyl moieties but could enhance antifungal activity .
Enzyme Inhibition
- PDE4 inhibitors () with methoxy and tetrahydrofuran-3-yloxy groups (e.g., Compound 10) achieved nanomolar potency. The target’s nitro group may compete for similar binding sites but with reduced selectivity due to steric differences .
Crystallographic and Conformational Analysis
- The p-tolyl group in the target compound may adopt a semi-boat conformation in the thiadiazine ring, similar to the sydnone derivative in . This conformation facilitates hydrogen bonding and crystal packing, enhancing stability .
- Bromine or chlorine substituents (e.g., ) induce distinct dihedral angles, altering molecular stacking and solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with fenacyl bromides. Key steps include:
- Using potassium hydroxide as a base to deprotonate the thiol group and initiate nucleophilic substitution .
- Optimizing solvent polarity (e.g., ethanol or DMF) to enhance cyclization efficiency. Reaction temperature (80–100°C) and time (6–12 hrs) are critical for minimizing side products .
- Monitoring progress via TLC and isolating the hydrobromide salt by fractional crystallization.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?
- Methodology :
- 1H NMR : Confirm aromatic proton environments (e.g., nitrophenyl and p-tolyl substituents) and thiadiazine ring protons. Coupling constants distinguish between regioisomers .
- FT-IR : Validate thiadiazine C–S–C stretching (670–720 cm⁻¹) and triazole C=N vibrations (1550–1600 cm⁻¹) .
- Elemental Analysis : Ensure stoichiometric Br⁻ incorporation (deviation <0.3% indicates impurities) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at 50–200 µg/mL. Compare inhibition zones to reference antibiotics like ciprofloxacin .
- For antifungal activity, test against C. albicans using microdilution assays (MIC values). Include positive controls (e.g., fluconazole) and solvent controls .
Advanced Research Questions
Q. How can conflicting crystallographic data on triazolo-thiadiazine derivatives be resolved to confirm this compound’s molecular conformation?
- Methodology :
- Perform single-crystal X-ray diffraction at low temperatures (100 K) to reduce thermal motion artifacts. Refine data with programs like SHELXL, targeting R-factor <0.06 .
- Compare bond lengths (e.g., C–S: ~1.74 Å, C–N: ~1.32 Å) with literature values . Discrepancies may arise from substituent electronic effects (e.g., nitro groups increasing ring planarity) .
Q. What strategies address low synthetic yields in scaled-up reactions of triazolo-thiadiazines?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time (30–60 mins) and improves yield (15–20% increase) by enhancing cyclization kinetics .
- Catalytic additives : Use iodine (5 mol%) to accelerate thiol oxidation and cyclization .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers, which are common side products .
Q. How can molecular docking studies predict this compound’s interaction with biological targets like 14α-demethylase?
- Methodology :
- Prepare the ligand (target compound) by optimizing geometry at B3LYP/6-31G* level. Assign partial charges via RESP .
- Dock into the 14α-demethylase active site (PDB: 3LD6) using AutoDock Vina. Analyze binding modes:
- Nitrophenyl group may occupy the heme-binding pocket, disrupting substrate access.
- p-Tolyl substituent could form hydrophobic interactions with Leu376 and Phe228 .
- Validate docking results with MD simulations (10 ns) to assess binding stability .
Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across analogs?
- Methodology :
- QSAR modeling : Use MLR (Multiple Linear Regression) with descriptors like Hammett σ (electron-withdrawing nitro) and molar refractivity (hydrophobic p-tolyl). A higher σ value correlates with enhanced antibacterial activity (p <0.05) .
- Principal Component Analysis (PCA) : Reduce dimensionality of structural/activity data to identify outlier compounds or confounding variables (e.g., solubility differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
